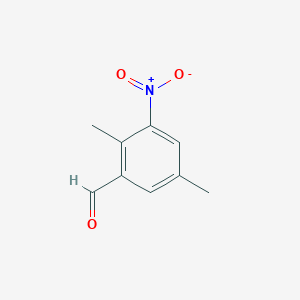

2,5-Dimethyl-3-nitrobenzaldehyde

Description

Overview of Nitro- and Alkyl-Substituted Aromatic Aldehydes in Synthetic Chemistry

Nitro- and alkyl-substituted aromatic aldehydes are of significant interest in synthetic chemistry due to the distinct electronic and steric properties imparted by these substituents. The nitro group (-NO2) is a strong electron-withdrawing group, which increases the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack, a fundamental step in many reactions. For instance, 3-nitrobenzaldehyde (B41214) is a common starting material for synthesizing a range of other organic compounds, including pharmaceuticals and dyes. wikipedia.orgchemicalbook.combloomtechz.com The synthesis of nitrobenzaldehydes is often achieved through the direct nitration of benzaldehyde (B42025), a reaction that typically yields the meta-substituted isomer as the major product due to the meta-directing effect of the aldehyde group. wikipedia.orgpsu.eduoc-praktikum.de

Conversely, alkyl groups, such as methyl (-CH3), are electron-donating. This characteristic can influence the reactivity of the aldehyde and provide steric hindrance that can direct the stereochemical outcome of reactions. These substituted aldehydes are crucial precursors for a variety of more complex molecules. They are used in condensation reactions to form Schiff bases and in the synthesis of heterocyclic compounds. wiserpub.com The presence of both nitro and alkyl groups on the same benzaldehyde scaffold creates a molecule with a nuanced reactivity profile, balancing electron-withdrawing and electron-donating effects.

Research Significance of Specific Substitution Patterns on Aromatic Rings

The specific placement of substituents on an aromatic ring has a profound impact on the molecule's chemical and physical properties, a concept central to chemical synthesis and materials science. libretexts.org The interplay of electronic effects (inductive and resonance) and steric hindrance dictates the molecule's reactivity and the regioselectivity of further chemical transformations. libretexts.org

Electron-withdrawing groups, like the nitro group, deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the meta position. libretexts.org In contrast, electron-donating groups, such as alkyl groups, activate the ring and direct incoming groups to the ortho and para positions. libretexts.org The presence of multiple substituents leads to more complex and combined effects that chemists can harness to design specific synthetic routes.

The substitution pattern also influences physical properties, such as the chemical shifts observed in nuclear magnetic resonance (NMR) spectroscopy, which can be used to elucidate the structure of complex molecules. researchgate.netnih.govfigshare.com Researchers have developed models to predict these shifts based on the types and positions of substituents, aiding in the identification and characterization of new compounds. nih.govfigshare.com Therefore, the rational design and synthesis of molecules with specific substitution patterns are fundamental to developing new materials, drugs, and other functional chemical entities. science.gov

Contextualization of 2,5-Dimethyl-3-nitrobenzaldehyde within Aromatic Compound Studies

2,5-Dimethyl-3-nitrobenzaldehyde is an aromatic aldehyde that features two electron-donating methyl groups and one strong electron-withdrawing nitro group on the benzene (B151609) ring. This specific arrangement of substituents makes it an interesting subject for study within the field of aromatic chemistry. The molecular formula for this compound is C₉H₉NO₃, and it has a molecular weight of 179.173 g/mol . molbase.com

The substitution pattern—a nitro group at position 3 (meta to the aldehyde) and methyl groups at positions 2 and 5 (ortho and meta to the aldehyde, respectively)—creates a unique electronic and steric environment. The nitro group at the meta position is a typical result of electrophilic nitration on a benzaldehyde derivative. The methyl groups, being activating, would typically direct substitution to their ortho and para positions. The resulting structure is a product of the combined directing effects of the aldehyde and the initial methyl groups on the precursor molecule. This compound serves as a valuable intermediate in organic synthesis, particularly for creating more complex molecules for medicinal chemistry research. pharmint.net

Below is a table detailing the known properties of 2,5-Dimethyl-3-nitrobenzaldehyde.

| Property | Value |

| CAS Number | 69022-52-2 molbase.com |

| Molecular Formula | C₉H₉NO₃ molbase.com |

| Molecular Weight | 179.173 g/mol molbase.com |

| IUPAC Name | 2,5-Dimethyl-3-nitrobenzaldehyde |

| Canonical SMILES | CC1=CC(=C(C=C1C=O)C)N+[O-] |

Properties

CAS No. |

69022-52-2 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2,5-dimethyl-3-nitrobenzaldehyde |

InChI |

InChI=1S/C9H9NO3/c1-6-3-8(5-11)7(2)9(4-6)10(12)13/h3-5H,1-2H3 |

InChI Key |

SNIIADHYLUSXJJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C=O |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for 2,5-Dimethyl-3-nitrobenzaldehyde

Direct synthesis methods aim to introduce the nitro and aldehyde functionalities onto a pre-existing dimethylbenzene framework in a limited number of steps. These approaches are often favored for their efficiency.

Nitration Strategies for Dimethylated Benzaldehydes

The direct nitration of 2,5-dimethylbenzaldehyde (B165460) presents a straightforward route to the target molecule. nist.govnih.govsigmaaldrich.com This electrophilic aromatic substitution reaction typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. researchgate.netoc-praktikum.de The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.govresearchgate.net

The reaction is typically carried out at controlled temperatures, often between 0 and 10°C, to manage the exothermic nature of the reaction and to minimize the formation of byproducts. oc-praktikum.de The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion.

Regioselective Considerations in Nitration Reactions

The directing effects of the substituents on the aromatic ring are of paramount importance in the nitration of 2,5-dimethylbenzaldehyde. The two methyl groups are ortho-, para-directing and activating, while the aldehyde group is a meta-directing deactivator. In this specific case, the position of nitration is influenced by the interplay of these electronic effects. The nitro group is directed to the position that is meta to the aldehyde group and ortho/para to the methyl groups. The steric hindrance from the existing substituents also plays a role in determining the final isomeric distribution. frontiersin.org

Achieving high regioselectivity for the desired 3-nitro isomer is a key challenge. rsc.orgnih.gov The formation of other isomers, such as the 4-nitro and 6-nitro derivatives, can occur. Reaction conditions, including the concentration of the acids, temperature, and reaction time, must be carefully optimized to maximize the yield of 2,5-dimethyl-3-nitrobenzaldehyde. researchgate.netfrontiersin.org

Oxidative Routes to the Aldehyde Functionality on Nitrated Dimethylbenzenes

An alternative direct approach involves the nitration of 2,5-dimethyltoluene (p-xylene) followed by the oxidation of one of the methyl groups to an aldehyde. The nitration of p-xylene (B151628) would primarily yield 2,5-dimethyl-nitrobenzene. Subsequent selective oxidation of a methyl group in the presence of the nitro group to form the aldehyde is a challenging transformation.

Various oxidizing agents can be employed for the conversion of a methyl group to an aldehyde. vanderbilt.eduacsgcipr.org However, strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to over-oxidation to the carboxylic acid. libretexts.orgyoutube.com Milder and more selective methods, such as those employing manganese dioxide or ceric ammonium (B1175870) nitrate, might be more suitable. acsgcipr.org The choice of oxidant and reaction conditions is critical to achieve the desired transformation without affecting the nitro group or the other methyl group.

Multi-Step Synthesis from Readily Available Precursors

Multi-step syntheses offer greater control over the introduction of functional groups and can be advantageous when direct methods result in poor yields or difficult-to-separate isomeric mixtures.

Elaboration of Benzene (B151609) Derivatives with Aldehyde and Nitro Groups

A multi-step synthesis can commence from a simpler benzene derivative that already possesses one or two of the required functional groups. stackexchange.com For instance, one could start with a nitrated benzene derivative and subsequently introduce the two methyl groups and the aldehyde functionality. Alternatively, a dimethylated benzene derivative could be the starting point, followed by nitration and formylation.

One possible route could involve the Friedel-Crafts alkylation of a suitable benzene derivative to introduce the methyl groups. quora.com This could be followed by a formylation reaction, such as the Gattermann-Koch reaction or the Vilsmeier-Haack reaction, to introduce the aldehyde group. quora.com The final step would then be the selective nitration of the resulting dimethylbenzaldehyde.

Sequential Functional Group Transformations (e.g., halogenation, alkylation, nitration, oxidation)

A more intricate multi-step synthesis would involve a series of functional group transformations on a simple starting material like benzene. scribd.comlibretexts.orgyoutube.com This approach provides maximum flexibility in controlling the substitution pattern on the aromatic ring.

A hypothetical sequence could begin with the Friedel-Crafts acylation of benzene to introduce a ketone. This could be followed by a reduction of the ketone to a secondary alcohol, which can then be used to direct subsequent substitutions. Halogenation, such as bromination, could be performed to introduce a directing group at a specific position. This could then be followed by nitration. The bromine atom can later be replaced by a methyl group through a coupling reaction. The second methyl group could be introduced via another Friedel-Crafts alkylation. Finally, the secondary alcohol could be oxidized to the desired aldehyde functionality. Each step in such a sequence would require careful selection of reagents and reaction conditions to ensure high yields and the desired regiochemistry.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The synthesis of 2,5-Dimethyl-3-nitrobenzaldehyde, a specialized aromatic nitro compound, is achieved through the electrophilic nitration of 2,5-dimethylbenzaldehyde. The success of this synthesis, particularly regarding yield and the selective formation of the desired isomer, is highly dependent on the careful optimization of several reaction conditions. The directing effects of the methyl and aldehyde groups on the aromatic ring, along with the reaction environment, dictate the final product distribution.

The choice of solvent or reaction medium is critical in the nitration of aromatic compounds. For the synthesis of nitro-benzaldehydes, a mixture of concentrated sulfuric acid and nitric acid is conventionally used. In this "mixed acid" system, sulfuric acid acts as both a solvent and a catalyst. Its primary role is to protonate nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the electrophile that attacks the benzene ring. orgsyn.orgrushim.ru

The high polarity and protic nature of concentrated sulfuric acid facilitate the formation of the nitronium ion. rsc.org However, the highly acidic and viscous nature of the medium requires careful control. The solubility of the organic substrate, 2,5-dimethylbenzaldehyde, in the acid mixture is crucial for a homogeneous reaction, which promotes higher conversion rates and selectivity.

Alternative solvent systems can be employed to modulate reactivity and selectivity. For instance, conducting the reaction in an inert organic solvent with a nitrating agent like dinitrogen pentoxide in nitric acid can alter the reaction pathway. rsc.org In some cases, the regioselectivity of nitration can be significantly influenced by solvation effects, which can alter the energy barriers for the formation of different isomers. nih.gov While specific comparative studies on various solvents for 2,5-dimethyl-3-nitrobenzaldehyde are not extensively documented, the principles derived from the nitration of other substituted benzaldehydes are applicable. rsc.orgnih.gov

Table 1: General Solvent Systems in Aromatic Nitration and Their Characteristics

| Solvent System | Role of Solvent | Typical Conditions | Advantages | Disadvantages |

| Conc. H₂SO₄ | Catalyst and Solvent | Low temperature (0-15°C) | High reactivity, cost-effective | Highly corrosive, significant acid waste, potential for side reactions |

| Acetic Anhydride | Solvent | Moderate temperature | Milder than mixed acid | Can lead to different byproducts |

| Inert Organic Solvent (e.g., Dichloromethane) | Solvent | Varies with nitrating agent | Better control, easier work-up | Lower reactivity, may require more potent nitrating agents |

This table provides a generalized overview based on established nitration chemistry.

Temperature is one of the most critical parameters in controlling the nitration of benzaldehydes. These reactions are typically highly exothermic, and inadequate temperature control can lead to undesirable outcomes, including the formation of multiple isomers, over-nitration (dinitration), and oxidation of the sensitive aldehyde group to a carboxylic acid. rsc.orgquora.com

For the nitration of benzaldehyde (B42025) and its derivatives, reactions are almost universally conducted at low temperatures, often between 0°C and 15°C. orgsyn.orgoc-praktikum.dechemicalbook.com Maintaining a low temperature helps to control the reaction rate, thereby enhancing selectivity for the desired product. An increase in temperature, while accelerating the reaction, also provides the energy to overcome the activation barriers for the formation of less-favored isomers and byproducts. rsc.orgquora.com For example, in the nitration of benzaldehyde, the reaction is typically initiated and maintained at 5-10°C, and sometimes allowed to stand at room temperature overnight for completion. orgsyn.org

Pressure is not a significant variable in standard laboratory-scale, liquid-phase nitration reactions and is typically conducted at atmospheric pressure. Its influence would become relevant primarily in gas-phase nitrations or large-scale industrial processes where controlling the concentration of gaseous reactants like nitrogen oxides might be necessary.

Table 2: Illustrative Effect of Temperature on Aromatic Nitration Selectivity

| Temperature Range | Expected Outcome | Rationale |

| 0–10°C | Higher selectivity for the primary product | Slower reaction rate allows for better kinetic control, favoring the pathway with the lowest activation energy. orgsyn.orgoc-praktikum.de |

| 10–25°C | Increased reaction rate, potential decrease in selectivity | More energy available to overcome activation barriers for byproduct formation. orgsyn.org |

| >25°C | Risk of over-nitration and oxidation | High temperatures can lead to dinitration and oxidation of the aldehyde group, significantly reducing the yield of the desired mononitro product. rsc.orgquora.com |

This table illustrates general trends in electrophilic aromatic nitration.

In the classic synthesis, concentrated sulfuric acid serves as the catalyst by generating the nitronium ion from nitric acid. rushim.ru This remains the most common and industrially viable method for nitrating simple aromatics.

However, modern synthetic chemistry seeks greener and more selective catalytic methods to minimize the use of large quantities of corrosive acids. Research into alternative catalytic strategies for aromatic nitration is an active field, with several approaches being developed:

Solid Acid Catalysts: Materials like zeolites and other solid acids are being explored for nitration reactions. researchgate.net These catalysts offer the advantages of being reusable, non-corrosive, and easy to separate from the reaction mixture. Their defined pore structures can also impart shape selectivity, potentially favoring the formation of a specific isomer.

Enzymatic Catalysis: Biocatalytic methods, for instance using laccase, have been explored for some nitration reactions, offering high selectivity under very mild conditions (e.g., room temperature and neutral pH). chemicalbook.com

Metal-Based Catalysts: Certain metal complexes can catalyze nitration under milder conditions, although their application is often substrate-specific. researchgate.net

While the direct application of these advanced catalytic strategies to the synthesis of 2,5-Dimethyl-3-nitrobenzaldehyde is not widely reported in literature, they represent the frontier of research aimed at developing more efficient, selective, and environmentally benign nitration processes. researchgate.netnih.gov

Table 3: Comparison of Catalytic Approaches in Aromatic Nitration

| Catalytic Strategy | Catalyst Example | Key Advantages | Key Limitations |

| Conventional Mixed Acid | Concentrated H₂SO₄ | High reactivity, low cost, well-established. rushim.ru | Corrosive, large volumes of acid waste, safety concerns. researchgate.net |

| Solid Acid Catalysis | Zeolites, S₂O₈²⁻/Fe-ZrO₂ | Reusable, reduced waste, potential for high selectivity. researchgate.net | Can have lower activity than mixed acid, potential for catalyst deactivation. |

| Biocatalysis | Laccase | Environmentally friendly, high selectivity, mild conditions. chemicalbook.com | Limited substrate scope, catalyst stability can be an issue. |

Chemical Reactivity and Derivatization Studies

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key site for a wide array of chemical modifications, allowing for the introduction of diverse structural motifs.

The polarized carbon-oxygen double bond of the aldehyde is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate which can then be protonated to yield stable addition products.

Aldehydes are commonly protected as acetals to prevent unwanted reactions under various conditions. This reversible transformation is typically achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. In the case of nitro-substituted benzaldehydes, such as 2,5-Dimethyl-3-nitrobenzaldehyde, this reaction proceeds efficiently. For instance, the reaction with methanol (B129727) in the presence of an acid catalyst would yield the corresponding dimethyl acetal (B89532). orgsyn.orgpsu.edu Similarly, reaction with ethylene (B1197577) glycol, often with azeotropic removal of water, results in the formation of a cyclic acetal, a 1,3-dioxolane (B20135) derivative. psu.eduresearchgate.net This protection strategy is crucial in multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule are being modified. The acetal can be readily hydrolyzed back to the aldehyde under acidic aqueous conditions. psu.edu The use of solid acid catalysts like ion-exchange resins can offer a greener alternative with easier work-up procedures. researchgate.net

| Reactant | Catalyst | Product |

|---|---|---|

| Methanol | Acid (e.g., HCl) | 2,5-Dimethyl-3-nitrobenzaldehyde dimethyl acetal |

| Ethylene Glycol | Acid (e.g., p-TsOH) or Acid Resin | 2-(2,5-Dimethyl-3-nitrophenyl)-1,3-dioxolane |

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of 2,5-Dimethyl-3-nitrobenzaldehyde leads to the formation of a cyanohydrin, specifically 2-hydroxy-2-(2,5-dimethyl-3-nitrophenyl)acetonitrile. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN-), a potent nucleophile. ncert.nic.inlibretexts.org The electron-withdrawing nitro group on the aromatic ring increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus facilitating this reaction. doubtnut.com

Cyanohydrins are valuable synthetic intermediates. ncert.nic.inlibretexts.org The nitrile group can be hydrolyzed under acidic or basic conditions to afford an α-hydroxy carboxylic acid (2-hydroxy-2-(2,5-dimethyl-3-nitrophenyl)acetic acid). Alternatively, the nitrile can be reduced, for example with lithium aluminum hydride (LiAlH4), to yield a β-amino alcohol (2-amino-1-(2,5-dimethyl-3-nitrophenyl)ethanol). libretexts.orgyoutube.com These transformations open pathways to a variety of important compound classes from a single aldehyde precursor.

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Cyanohydrin Formation | NaCN/HCN or KCN/H+ | α-Hydroxynitrile |

| Hydrolysis of Cyanohydrin | H3O+, heat | α-Hydroxy carboxylic acid |

| Reduction of Cyanohydrin | 1. LiAlH4, 2. H2O | β-Amino alcohol |

Condensation reactions of the aldehyde moiety involve an initial nucleophilic addition followed by a dehydration step, leading to the formation of a new double bond.

2,5-Dimethyl-3-nitrobenzaldehyde readily reacts with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. learncbse.in These condensation reactions typically occur under mild conditions, sometimes with acid or base catalysis, and involve the formation of a hemiaminal intermediate which then eliminates a molecule of water. For example, reaction with aniline (B41778) would produce N-(2,5-dimethyl-3-nitrobenzylidene)aniline. Similarly, reaction with hydrazine (B178648) or substituted hydrazines like 2,4-dinitrophenylhydrazine (B122626) yields the corresponding hydrazone derivatives. learncbse.inbyjus.com The formation of these C=N bonds is a cornerstone of combinatorial chemistry and is used in the synthesis of various heterocyclic compounds and ligands for metal catalysis. The resulting Schiff bases are often colored compounds and can have interesting photophysical or biological properties.

| Reactant | Product Type |

|---|---|

| Primary Amine (R-NH2) | Schiff Base (Imine) |

| Hydrazine (H2N-NH2) | Hydrazone |

| Substituted Hydrazine (e.g., 2,4-Dinitrophenylhydrazine) | Substituted Hydrazone |

As an aromatic aldehyde lacking α-hydrogens, 2,5-Dimethyl-3-nitrobenzaldehyde can act as an electrophilic partner in crossed aldol (B89426) or Claisen-Schmidt condensations. In the presence of a base, it can react with an enolizable ketone or aldehyde (one that possesses α-hydrogens) to form a β-hydroxy carbonyl compound. This initial aldol addition product can then readily undergo dehydration, especially if heated or under acidic conditions, to yield an α,β-unsaturated carbonyl compound. For example, condensation with acetone (B3395972) would lead to the formation of 4-(2,5-dimethyl-3-nitrophenyl)but-3-en-2-one. These types of reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis, providing access to a wide range of complex molecular architectures.

Condensation Reactions

Transformations of the Nitro Group

The nitro group of 2,5-dimethyl-3-nitrobenzaldehyde is also amenable to chemical modification, primarily through reduction.

The reduction of an aromatic nitro group to an amino group is a significant transformation, as aromatic amines are versatile intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. jsynthchem.com A variety of reducing agents can accomplish this conversion, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com

Common methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgcommonorganicchemistry.com Chemical reducing agents such as iron, zinc, or tin(II) chloride in acidic media are also widely used. commonorganicchemistry.com For instance, zinc powder in the presence of hydrazine glyoxylate (B1226380) has been shown to selectively reduce aromatic nitro groups at room temperature. niscpr.res.in

Table 4: Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Conditions | Selectivity | Reference |

| H₂/Pd/C | Standard hydrogenation | Reduces many functional groups | commonorganicchemistry.com |

| Fe/Acid | Mild, acidic conditions | Good for presence of other reducible groups | commonorganicchemistry.com |

| Zn/Hydrazine glyoxylate | Room temperature | Selective for nitro groups | niscpr.res.in |

| SnCl₂ | Mild conditions | Good for presence of other reducible groups | commonorganicchemistry.com |

This table summarizes common reagents used for the reduction of aromatic nitro groups to amines.

The selective reduction of the nitro group in a molecule that also contains an aldehyde presents a synthetic challenge due to the susceptibility of the aldehyde group to reduction. However, specific reagents and conditions have been developed to achieve this chemoselectivity.

Reagents such as tin(II) chloride (SnCl₂) are known for their ability to selectively reduce nitro groups in the presence of other reducible functionalities like aldehydes, ketones, esters, and nitriles. stackexchange.com Another approach involves the use of metal and hydrazine formate (B1220265) systems, which have been reported to be effective for the selective reduction of nitro groups. niscpr.res.in The use of sodium borohydride (B1222165) in conjunction with transition metal complexes, such as Ni(PPh₃)₄, has also been explored to enhance its reducing power and achieve the reduction of nitro compounds. jsynthchem.com Careful selection of the catalyst and reaction conditions is paramount to prevent the undesired reduction of the aldehyde group.

Reactivity of the Aromatic Ring System

The aromatic ring of 2,5-dimethyl-3-nitrobenzaldehyde is subject to substitution reactions, with the existing substituents influencing the position and feasibility of further substitution. The nitro group is a strong electron-withdrawing group and deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SₙAr). libretexts.orgyoutube.com

Electrophilic Aromatic Substitution (if applicable for further functionalization)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The feasibility and outcome of such reactions on 2,5-Dimethyl-3-nitrobenzaldehyde are governed by the combined electronic and steric effects of the existing substituents.

The aromatic ring of 2,5-Dimethyl-3-nitrobenzaldehyde possesses two available positions for substitution: C4 and C6. The reactivity of the molecule towards electrophiles is significantly diminished by the presence of both the nitro (-NO₂) and aldehyde (-CHO) groups. Both are powerful electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack by reducing its nucleophilicity. lumenlearning.comchegg.com Reactions, therefore, would require harsh conditions, such as high temperatures and strong catalysts. libretexts.org

The directing effects of the substituents are conflicting:

Aldehyde Group (-CHO): This group is deactivating and a meta-director. libretexts.org

Nitro Group (-NO₂): This is one of the strongest deactivating groups and is also a meta-director. lumenlearning.comlibretexts.org

Methyl Groups (-CH₃): Alkyl groups are activating and ortho, para-directors due to their electron-donating inductive effect. libretexts.orgmsu.edu

For an incoming electrophile, the directing influences at the two open positions are as follows:

Attack at C4: This position is meta to the aldehyde (directing), ortho to the nitro group (non-directing), para to the C2-methyl group (directing), and ortho to the C5-methyl group (directing).

Attack at C6: This position is ortho to the aldehyde (non-directing), meta to the nitro group (directing), meta to the C2-methyl group (non-directing), and ortho to the C5-methyl group (directing).

| Substituent Present | Effect on Reactivity | Directing Influence | Electronic Effect |

| Aldehyde (-CHO) | Deactivating | Meta | Electron-withdrawing (Resonance and Inductive) |

| Nitro (-NO₂) | Strongly Deactivating | Meta | Strongly Electron-withdrawing (Resonance and Inductive) |

| Methyl (-CH₃) | Activating | Ortho, Para | Electron-donating (Inductive) |

Nucleophilic Aromatic Substitution (if suitable activating/leaving groups are present)

Nucleophilic Aromatic Substitution (SNAr) offers a pathway to introduce nucleophiles onto an aromatic ring. nih.gov This reaction typically requires two main conditions: the presence of a good leaving group (commonly a halide) and strong activation of the ring by electron-withdrawing groups positioned ortho or para to that leaving group. libretexts.orgchemistrysteps.com

In the case of 2,5-Dimethyl-3-nitrobenzaldehyde, the molecule possesses a powerful electron-withdrawing nitro group, which is essential for activating the ring toward nucleophilic attack. chemistrysteps.com However, the standard structure of 2,5-Dimethyl-3-nitrobenzaldehyde lacks a conventional leaving group at any position on the aromatic ring. Therefore, the compound as is would not be expected to undergo a typical SNAr reaction.

For an SNAr reaction to be plausible, a derivative of 2,5-Dimethyl-3-nitrobenzaldehyde bearing a leaving group, such as a halogen, would be necessary. The nitro group at C3 would effectively stabilize the negative charge of the intermediate Meisenheimer complex if the leaving group were located at the ortho positions (C2 or C4) or the para position (C6). libretexts.orgchemeurope.com The formation of this resonance-stabilized carbanion is a key step in the addition-elimination mechanism of SNAr reactions. youtube.com If a derivative, for instance, 2-chloro-5-methyl-3-nitrobenzaldehyde, were used, the nitro group at C3 would be ortho to the chlorine leaving group, activating it for displacement by a suitable nucleophile.

| Position of Hypothetical Leaving Group | Relation to -NO₂ Group | Activation for SNAr | Reason |

| C2 | Ortho | Activated | The electron-withdrawing nitro group can stabilize the intermediate negative charge through resonance. libretexts.org |

| C4 | Ortho | Activated | The electron-withdrawing nitro group can stabilize the intermediate negative charge through resonance. libretexts.org |

| C6 | Para | Activated | The electron-withdrawing nitro group can stabilize the intermediate negative charge through resonance. chemeurope.com |

Role of Alkyl Substituents on Ring Reactivity

Electronic Effects: Alkyl groups are known to be electron-donating through an inductive effect (+I). msu.edu This effect increases the electron density of the aromatic ring, making it more nucleophilic. In the context of electrophilic aromatic substitution, this electron donation serves to activate the ring, making it more reactive than unsubstituted benzene (B151609). lumenlearning.com The methyl groups stabilize the cationic carbocation intermediate (the sigma complex) formed during electrophilic attack, thereby lowering the activation energy of the reaction. libretexts.org This stabilizing effect is most pronounced when the electrophile attacks at the ortho or para positions relative to the alkyl group. libretexts.org

Steric Effects: The methyl group at the C2 position, being adjacent to the C1 aldehyde group, introduces steric hindrance. This bulkiness can impede the approach of reagents to the aldehyde function and to the C6 position of the ring, potentially influencing the stereochemical outcome of reactions.

Mechanistic Investigations and Kinetic Analyses

Elucidation of Reaction Mechanisms for Key Transformations

Mechanistic studies reveal the step-by-step pathways through which 2,5-Dimethyl-3-nitrobenzaldehyde is converted into various products. These investigations often involve a combination of spectroscopic analysis, isotopic labeling, and computational modeling to identify intermediates and transition states.

Condensation reactions are fundamental to the chemistry of aldehydes. For 2,5-Dimethyl-3-nitrobenzaldehyde, these reactions typically proceed via a two-step mechanism involving the formation of a hemiaminal intermediate, which then dehydrates to a more stable Schiff base (an imine). mdpi.comnih.gov

The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. The strong electron-withdrawing effect of the ortho-nitro group enhances the electrophilicity of this carbon, making it highly susceptible to attack. The presence of two methyl groups may introduce some steric hindrance, but the electronic effect of the nitro group is generally dominant. nih.gov

Step 1: Hemiaminal Formation The initial nucleophilic addition results in a tetrahedral intermediate called a hemiaminal (or carbinolamine). mdpi.comst-andrews.ac.uk This step is typically reversible. Theoretical studies suggest that the amine's N-H bond breaks first, followed by the transfer of the hydrogen atom to the aldehyde's oxygen atom, and finally, the formation of the new C-N bond. mdpi.com The stability of this hemiaminal intermediate is influenced by several factors, including the substituents on the benzaldehyde (B42025) ring. Electron-withdrawing groups, such as the nitro group, tend to favor hemiaminal formation. mdpi.comresearchgate.net

Step 2: Dehydration to Schiff Base The hemiaminal intermediate can then undergo dehydration (elimination of a water molecule) to form the final Schiff base product, which contains a carbon-nitrogen double bond (C=N). mdpi.com This step is often the rate-determining step and can be catalyzed by acid. researchgate.net The mechanism involves the protonation of the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O). Subsequent elimination of water and a proton from the nitrogen atom yields the imine. The stability of the C-OH bond in the hemiaminal is dependent on the phenyl ring substituents; electron-donating groups facilitate the breaking of this bond, a relationship opposite to that of hemiaminal formation. mdpi.comresearchgate.net

Studies on related nitrobenzaldehydes have shown that the entire process, from reactants to the Schiff base, is often endothermic. researchgate.net

The nitro group of 2,5-Dimethyl-3-nitrobenzaldehyde is a key site of reactivity, often targeted in synthetic transformations. A common reaction is the reduction of the nitro group to an amine, which opens up pathways to a wide range of other derivatives, such as indoles and quinolines. mdpi.com

For example, the reduction of a nitro group can be achieved using various reducing agents. A typical method involves tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. mdpi.com In the Hantzsch reaction involving 2-nitrobenzaldehyde (B1664092), the nitro group can undergo an in situ oxidation-reduction reaction. mdpi.com Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), is another effective method for reducing the nitro group to an amino group. This process involves the adsorption of hydrogen gas onto the catalyst surface, followed by its transfer to the nitro group.

The substituents on the aromatic ring—the electron-withdrawing nitro group and the electron-donating methyl groups—exert significant electronic and steric effects that influence reaction rates and pathways. rsc.orgrsc.org

Electronic Effects: The nitro group at the meta position (relative to the methyl groups) is strongly electron-withdrawing (-R effect), which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Crucially, it increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles in condensation reactions. ncert.nic.in Conversely, the two methyl groups are electron-donating (+I effect), which slightly counteracts the deactivating effect of the nitro group. Computational studies on similar nitroaromatic compounds have shown that electron-withdrawing substituents tend to increase the ionization potential and chemical hardness of the molecule. rsc.org

In condensation reactions, a study of various substituted benzaldehydes demonstrated a clear trend: benzaldehydes with electron-withdrawing groups favor hemiaminal formation in the order NO₂ > CN > CF₃ > CHO > H. mdpi.comresearchgate.net In contrast, electron-donating groups increase the yield of the subsequent Schiff base. mdpi.comresearchgate.net

Kinetic Studies of Reaction Rates and Rate-Determining Steps

A study on the reaction of 3,3-dimethylbutanal with Cl atoms and OH radicals provides an example of how rate coefficients are determined experimentally. Using a relative method with Fourier transform infrared (FTIR) spectroscopy, rate constants were measured at room temperature (298 K). copernicus.org

Table 1: Exemplary Rate Coefficients for Reactions of Structurally Related Carbonyls This table presents data for related compounds to illustrate typical kinetic parameters, as specific data for 2,5-Dimethyl-3-nitrobenzaldehyde is not available.

| Reactant | Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|---|

| 3,3-dimethylbutanal | Cl atoms | (1.27 ± 0.08) × 10⁻¹⁰ | 298 ± 5 | copernicus.org |

| 3,3-dimethylbutanone | Cl atoms | (4.22 ± 0.27) × 10⁻¹¹ | 298 ± 5 | copernicus.org |

| 3,3-dimethylbutanone | OH radicals | (1.26 ± 0.05) × 10⁻¹² | 298 ± 5 | copernicus.org |

The solvent also plays a critical role. Studies on the condensation of 2-nitrobenzaldehyde showed a higher content of the hemiaminal intermediate in apolar aprotic solvents compared to dipolar aprotic media. mdpi.comresearchgate.net Interestingly, increasing solvent polarity can decrease the rate of the initial condensation step, suggesting that the activated complex is less dipolar than the reactants. mdpi.com

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It, along with other thermodynamic parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provides a deeper understanding of the transition state.

Kinetic modeling of benzaldehyde nitration has been used to develop mathematical models that describe the reaction network, consisting of both equilibrium and irreversible reactions. researchgate.netresearchgate.net Such models are essential for optimizing reaction conditions and ensuring process safety, as nitration reactions are highly exothermic. aidic.itresearchgate.net For example, the second step of Schiff base formation (dehydration) from 2-nitrobenzaldehyde has been found to be an endothermic process. researchgate.net The thermal behavior of nitrobenzaldehyde isomers shows that the ortho isomer presents a much higher exothermicity at lower temperatures compared to the meta isomer, highlighting the influence of the substituent position on the compound's thermodynamic properties. researchgate.net

Catalysis and Promotor Effects on Reaction Efficiency and Selectivity

General principles of electrophilic aromatic substitution, such as nitration, are well-understood. The reaction typically proceeds via the formation of a nitronium ion (NO₂⁺) from nitric acid, often facilitated by a strong acid catalyst like sulfuric acid. chemistrysteps.commasterorganicchemistry.comyoutube.com The efficiency and selectivity of such reactions can be influenced by various factors including the nature of the catalyst, the solvent, and the reaction temperature.

Homogeneous and Heterogeneous Catalytic Systems

While specific applications to 2,5-dimethylbenzaldehyde (B165460) are not detailed in available research, the broader field of nitration employs both homogeneous and heterogeneous catalysts.

Homogeneous catalysis often involves the traditional mixed acid system (HNO₃/H₂SO₄), which acts as a powerful nitrating agent. chemistrysteps.comorgsyn.org Variations can include the use of other strong acids or different solvent systems to modulate reactivity. For instance, studies on other aromatic compounds have explored the use of metal salts, such as Hg(II), in homogeneous systems to direct the regioselectivity of nitration. capes.gov.br

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse, making processes more environmentally benign. For the nitration of related compounds like xylenes, solid acid catalysts, particularly large-pore zeolites such as H-beta, have been investigated. google.comnih.gov These catalysts can promote nitration in the vapor phase using dilute nitric acid, potentially offering a safer and more selective alternative to traditional mixed acids. google.com Research has also explored the use of sulfated natural bentonite (B74815) as a catalyst for the nitration of benzene (B151609). The application of these specific heterogeneous systems to the nitration of 2,5-dimethylbenzaldehyde, however, has not been specifically documented.

Ligand Design and Catalyst Optimization

The concepts of ligand design and catalyst optimization are central to modern catalysis but find limited specific discussion in the context of producing 2,5-Dimethyl-3-nitrobenzaldehyde. Ligand design is crucial in metal-catalyzed reactions for controlling the steric and electronic environment around the metal center, thereby influencing selectivity and efficiency. brainly.com In the absence of documented metal-catalyzed nitration methods for this specific substrate, discussion of ligand design remains theoretical.

Catalyst optimization for nitration reactions generally focuses on several key parameters:

Acid Strength and Concentration: The ratio and concentration of nitric and sulfuric acid are critical in controlling the rate of nitronium ion formation and minimizing side reactions. nih.govpsu.edu

Temperature: Nitration reactions are highly exothermic, and temperature control is essential for safety and to prevent the formation of undesired byproducts, including over-nitrated compounds. nih.govnih.gov

Reaction Medium: The choice of solvent or the use of systems like aqueous sodium dodecylsulfate can influence the regioselectivity of nitration for certain aromatic compounds. rsc.org Theoretical studies on related molecules suggest that solvation effects can play a significant role in determining the final isomer distribution. nih.gov

While continuous-flow processes have been optimized for the nitration of o-xylene, yielding high throughput and improved impurity profiles, similar detailed process optimization studies for 2,5-dimethylbenzaldehyde are not readily found. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, providing profound insights into the connectivity and spatial arrangement of atoms.

High-Resolution 1H and 13C NMR for Assignment and Coupling Analysis

The ¹H NMR spectrum of 2,5-dimethyl-3-nitrobenzaldehyde, when compared with related structures such as 3-nitrobenzaldehyde (B41214) and various dimethylbenzaldehydes, allows for a detailed assignment of the proton signals. The aldehydic proton is expected to resonate significantly downfield, typically in the range of 9.9 to 10.2 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit chemical shifts influenced by the positions of the two methyl groups and the nitro group. The protons ortho and para to the electron-withdrawing nitro and aldehyde groups will be shifted further downfield compared to those influenced by the electron-donating methyl groups.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is characteristically found at the low-field end of the spectrum, generally between 190 and 195 ppm. The aromatic carbons will display a range of chemical shifts determined by the electronic effects of the substituents. The carbon atom attached to the nitro group (C-3) is expected to be deshielded, while the carbons bearing the methyl groups (C-2 and C-5) will be shielded. The remaining aromatic carbons will have shifts that are a composite of these electronic influences.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dimethyl-3-nitrobenzaldehyde Note: These are predicted values based on analogous compounds and established substituent effects. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | 9.9 - 10.1 | 190 - 193 |

| C1-H | - | 135 - 138 |

| C2-CH₃ | 2.4 - 2.6 | 138 - 141 |

| C3-NO₂ | - | 148 - 151 |

| C4-H | 7.8 - 8.0 | 125 - 128 |

| C5-CH₃ | 2.3 - 2.5 | 136 - 139 |

| C6-H | 7.6 - 7.8 | 130 - 133 |

| 2-CH₃ | 2.4 - 2.6 | 18 - 21 |

| 5-CH₃ | 2.3 - 2.5 | 15 - 18 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to map out the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For 2,5-dimethyl-3-nitrobenzaldehyde, COSY would show correlations between the aromatic protons on adjacent carbons, confirming their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the two aromatic CH groups and the two methyl groups based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons (like C-1, C-2, C-3, and C-5) by observing their correlations with nearby protons. For instance, the aldehydic proton would show a correlation to the C-1 and C-6 carbons. The methyl protons would show correlations to their attached carbons as well as adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons. In the case of 2,5-dimethyl-3-nitrobenzaldehyde, NOESY could reveal through-space interactions between the protons of the methyl groups and the adjacent aromatic protons, providing further confirmation of the substituent arrangement.

Variable Temperature NMR Studies for Dynamic Processes

While significant dynamic processes are not anticipated for the rigid structure of 2,5-dimethyl-3-nitrobenzaldehyde at room temperature, variable temperature (VT) NMR studies could provide insights into the rotational dynamics of the aldehyde and nitro groups. At very low temperatures, restricted rotation around the C-CHO or C-NO₂ bonds might be observable, leading to the broadening or splitting of certain NMR signals. Conversely, at higher temperatures, any existing conformational exchange would be averaged, resulting in sharper signals.

Solvent Effect Analysis via NMR Chemical Shifts

The chemical shifts of the protons and carbons in 2,5-dimethyl-3-nitrobenzaldehyde are expected to be influenced by the solvent used for the NMR measurement. Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant upfield shifts (shielding) for protons located in specific regions of the molecule due to anisotropic effects. This phenomenon, known as the Aromatic Solvent Induced Shift (ASIS), can be a valuable tool for signal assignment. Protons situated above the plane of the aromatic solvent ring will experience the strongest shielding. In contrast, polar solvents like DMSO-d₆ can form specific interactions, such as hydrogen bonds with the aldehydic proton, leading to noticeable changes in its chemical shift.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

The FT-IR (Fourier Transform Infrared) spectrum of 2,5-dimethyl-3-nitrobenzaldehyde would be characterized by several key absorption bands. A strong band in the region of 1700-1720 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The presence of the nitro group would be confirmed by two strong absorptions, one for the asymmetric stretching vibration around 1520-1560 cm⁻¹ and another for the symmetric stretching vibration near 1340-1370 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups would appear in the 2850-3100 cm⁻¹ region. C-H bending vibrations and aromatic C=C stretching bands would be observed in the fingerprint region (below 1600 cm⁻¹).

The FT-Raman spectrum would provide complementary information. The C=O stretching vibration would also be visible, though typically weaker than in the IR spectrum. The symmetric stretching of the nitro group often gives a strong band in the Raman spectrum. The aromatic ring vibrations are generally strong in the Raman spectrum, providing further structural information.

Table 2: Characteristic Vibrational Frequencies for 2,5-Dimethyl-3-nitrobenzaldehyde Note: These are expected frequency ranges based on known group frequencies.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1700 - 1720 (strong) | 1700 - 1720 (weak to medium) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 (strong) | 1520 - 1560 (medium) |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 (strong) | 1340 - 1370 (strong) |

| Aromatic C-H | Stretching | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| Methyl C-H | Stretching | 2850 - 2970 (medium) | 2850 - 2970 (medium) |

| Aromatic C=C | Stretching | 1450 - 1600 (medium to strong) | 1450 - 1600 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. The electron ionization (EI) mass spectrum of 2,5-dimethyl-3-nitrobenzaldehyde would show a molecular ion peak (M⁺) corresponding to its exact molecular weight.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (CHO) to give a [M-29]⁺ peak, and the loss of carbon monoxide (CO) to yield a [M-28]⁺ peak. For nitroaromatic compounds, characteristic fragment ions corresponding to the loss of NO₂ ([M-46]⁺) and NO ([M-30]⁺) are typically observed. The presence of methyl groups would also influence the fragmentation, potentially leading to the loss of a methyl radical ([M-15]⁺) or the formation of tropylium-type ions.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 2,5-Dimethyl-3-nitrobenzaldehyde

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | - |

| [M-1]⁺ | Loss of H radical from aldehyde | α-cleavage |

| [M-15]⁺ | Loss of CH₃ radical | Cleavage of a methyl group |

| [M-29]⁺ | Loss of CHO radical | Cleavage of the aldehyde group |

| [M-30]⁺ | Loss of NO | Loss of nitric oxide |

| [M-46]⁺ | Loss of NO₂ | Loss of the nitro group |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be indispensable for the complete structural elucidation of 2,5-dimethyl-3-nitrobenzaldehyde, offering detailed insights into its molecular geometry, as well as the nature and geometry of intermolecular interactions that dictate the crystal packing.

It is important to note that, at the time of this writing, specific X-ray crystallographic data for 2,5-dimethyl-3-nitrobenzaldehyde is not publicly available in surveyed crystallographic databases. Therefore, the following sections will describe the principles and the type of information that would be obtained and analyzed from such a study, based on established crystallographic practices and knowledge of related nitroaromatic compounds.

Determination of Bond Lengths, Angles, and Dihedral Angles

A single-crystal X-ray diffraction experiment on a suitable crystal of 2,5-dimethyl-3-nitrobenzaldehyde would yield a detailed model of the molecule's structure. This would allow for the precise measurement of all bond lengths, bond angles, and dihedral (torsion) angles.

Key structural parameters that would be of particular interest include:

The geometry of the benzaldehyde (B42025) moiety: The bond lengths of the C=O double bond of the aldehyde group and the C-C bonds within the aromatic ring would be determined. The planarity of the benzene ring and the orientation of the aldehyde group relative to the ring would also be established.

The geometry of the nitro group: The N-O and C-N bond lengths of the nitro group would provide insight into the electronic effects of this strongly electron-withdrawing group.

The orientation of the substituents: The dihedral angle between the plane of the nitro group and the plane of the benzene ring is a critical parameter. Steric hindrance between the ortho-methyl group and the nitro group would likely cause the nitro group to be twisted out of the plane of the aromatic ring. Similarly, the orientation of the aldehyde group relative to the adjacent nitro and methyl groups would be of interest.

The expected data would be presented in a tabular format, as illustrated in the hypothetical table below.

Hypothetical Bond Lengths and Angles for 2,5-Dimethyl-3-nitrobenzaldehyde

| Bond/Angle | Value (Å or °) | Bond/Angle | Value (Å or °) |

|---|---|---|---|

| C=O | Value | O-C-C | Value |

| C-N (nitro) | Value | C-C-N (nitro) | Value |

| N-O (nitro) | Value | C-C-C (ring) | Value |

| C-C (ring avg.) | Value | O-N-O | Value |

Note: The values in this table are placeholders and would be determined experimentally from X-ray diffraction data.

Analysis of Crystal Packing and Supramolecular Assembly (e.g., π–π stacking, hydrogen bonding)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. An analysis of the crystal structure of 2,5-dimethyl-3-nitrobenzaldehyde would focus on identifying and characterizing these interactions, which collectively form the supramolecular assembly.

Expected intermolecular interactions for this compound would include:

π–π Stacking: Aromatic rings often engage in π–π stacking interactions, where the electron-rich π systems of adjacent rings are attracted to each other. In related nitroaromatic compounds, such as 3-nitrobenzaldehyde, these interactions are a significant feature of the crystal packing. iucr.org The presence of methyl groups on the ring in 2,5-dimethyl-3-nitrobenzaldehyde would influence the geometry and extent of such stacking.

Hydrogen Bonding: While 2,5-dimethyl-3-nitrobenzaldehyde does not possess classical hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor through the oxygen atoms of the nitro and aldehyde groups. Weak C-H···O hydrogen bonds, involving the aromatic and methyl C-H groups as donors, would be expected to play a role in stabilizing the crystal structure.

The analysis would involve measuring the distances and angles of these interactions to assess their strength and significance in directing the three-dimensional architecture of the crystal.

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. For organic molecules like 2,5-dimethyl-3-nitrobenzaldehyde, the existence of polymorphs is a distinct possibility, arising from different arrangements of the molecules in the crystal lattice due to subtle variations in intermolecular interactions.

A comprehensive study would involve attempts to crystallize 2,5-dimethyl-3-nitrobenzaldehyde under various conditions (e.g., different solvents, temperatures, and cooling rates) to explore the potential for polymorphism. If different crystalline forms were discovered, they would be structurally characterized by X-ray diffraction to understand the differences in their molecular packing. For instance, studies on related compounds like 4-methoxy-3-nitrobenzaldehyde (B1298851) have revealed the existence of multiple polymorphic forms. researchgate.net

Crystal engineering principles could be applied to design and synthesize crystalline materials with desired properties. This could involve co-crystallization of 2,5-dimethyl-3-nitrobenzaldehyde with other molecules to form new multi-component crystals with tailored architectures and properties. The understanding of the intermolecular interactions present in the crystal structure of the pure compound would be fundamental to the rational design of such co-crystals.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems. For a molecule like 2,5-dimethyl-3-nitrobenzaldehyde, DFT calculations, often using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional structure. This geometry optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap is a significant parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests a molecule is more reactive. For nitroaromatic compounds, the HOMO-LUMO gap can provide insights into their charge transfer interactions and potential reactivity in various chemical environments. For 2,5-dimethyl-3-nitrobenzaldehyde, a HOMO-LUMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

| Parameter | Conceptual Significance | Expected Data for a Nitroaromatic Compound |

| E_HOMO | Electron-donating ability | A negative energy value, indicating the energy of the highest energy electrons. |

| E_LUMO | Electron-accepting ability | A less negative or positive energy value, indicating the energy of the lowest energy unoccupied state. |

| Energy Gap (ΔE) | Chemical reactivity and stability | The difference between E_LUMO and E_HOMO; a smaller gap suggests higher reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to Lewis structures, including core electrons, lone pairs, and bonds.

For 2,5-dimethyl-3-nitrobenzaldehyde, NBO analysis would quantify the delocalization of electron density and the interactions between filled (donor) and empty (acceptor) orbitals. This analysis reveals hyperconjugative interactions that contribute to the stability of the molecule. The second-order perturbation theory analysis within NBO can quantify the energy of these donor-acceptor interactions, providing a deeper understanding of the electronic landscape.

Electrostatic Potential Surface (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For 2,5-dimethyl-3-nitrobenzaldehyde, the MEP map would be expected to show a region of high negative potential around the nitro group's oxygen atoms and the carbonyl oxygen of the aldehyde group, highlighting their electrophilic nature. The aromatic ring and methyl groups would exhibit different potential characteristics, influencing the molecule's interactions with other species.

Molecular Dynamics Simulations for Conformational Space and Flexibility

While quantum chemical calculations typically focus on a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system.

For 2,5-dimethyl-3-nitrobenzaldehyde, MD simulations could be employed to explore its conformational space, particularly the rotation of the aldehyde and nitro groups relative to the benzene (B151609) ring. By simulating the molecule's movements over time, MD can provide insights into its flexibility and the relative energies of different conformers, which can be crucial for understanding its biological activity or material properties. However, no specific MD simulation studies for this compound have been reported.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. For aromatic aldehydes, the aldehydic proton typically appears at a distinctive downfield shift (around 9-10 ppm) in the ¹H NMR spectrum. Computational predictions for 2,5-dimethyl-3-nitrobenzaldehyde would provide expected chemical shifts for all protons and carbons, aiding in the interpretation of experimental spectra.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. For an aromatic aldehyde, characteristic IR peaks include the C=O stretch of the carbonyl group (typically around 1700 cm⁻¹) and the C-H stretches of the aldehyde and aromatic ring. The presence of the nitro group would also introduce characteristic stretching frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. These calculations provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength. For nitroaromatic compounds, these spectra are influenced by π → π* and n → π* transitions.

| Spectroscopic Technique | Key Predicted Parameters | Expected Features for 2,5-Dimethyl-3-nitrobenzaldehyde |

| NMR | Chemical Shifts (δ) | Aldehydic proton (9-10 ppm), aromatic protons, and methyl proton signals. |

| IR | Vibrational Frequencies (cm⁻¹) | C=O stretch (~1700 cm⁻¹), NO₂ stretches, C-H stretches. |

| UV-Vis | Wavelength of Max. Absorption (λ_max) | Electronic transitions characteristic of the substituted nitrobenzene (B124822) chromophore. |

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a cornerstone of computational chemistry, used to map the energetic landscape of a chemical reaction. This involves identifying the most favorable route from reactants to products, including the characterization of intermediates and, crucially, transition states—the highest energy points along the reaction coordinate.

Principles and Application to 2,5-Dimethyl-3-nitrobenzaldehyde:

The reactivity of 2,5-Dimethyl-3-nitrobenzaldehyde is primarily dictated by its three functional groups: the aldehyde (-CHO), the nitro (-NO₂), and the two methyl (-CH₃) groups attached to the benzene ring. Theoretical studies would focus on several key reaction types:

Nucleophilic Addition to the Carbonyl Group: The aldehyde group is a primary site for nucleophilic attack. The strong electron-withdrawing nature of the adjacent nitro group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack. Computational models can map the potential energy surface for reactions with various nucleophiles. The mechanism of the Cannizzaro reaction, which occurs in aldehydes without α-hydrogens under basic conditions, has been studied for isomers like p-nitrobenzaldehyde, involving a hydride shift from a di-anionic intermediate. nii.ac.jp A similar pathway could be modeled for 2,5-Dimethyl-3-nitrobenzaldehyde.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid, while the nitro group can be reduced to an amine. wiserpub.comresearchgate.net Theoretical models can predict the activation barriers for these transformations with different reagents, helping to understand reaction selectivity. For instance, kinetic modeling of benzaldehyde (B42025) nitration has shown that the formation of ortho and meta isomers proceeds through different mechanisms, with the ortho product potentially arising from the rearrangement of a complex between benzaldehyde and the nitronium ion. capes.gov.brsci-hub.st

Transition State Analysis: For any proposed reaction, identifying the transition state is critical. Computational methods, such as Density Functional Theory (DFT), are used to locate the saddle point on the potential energy surface that corresponds to the transition state. Characterizing its geometry, vibrational frequencies (where one imaginary frequency confirms a true transition state), and energy provides the activation energy (Ea), which is fundamental to predicting reaction rates. For example, the transition state for the reaction between p-nitrobenzaldehyde and vinyl acetate (B1210297) has been computationally modeled to understand the stereoselectivity of the process. researchgate.net For 2,5-Dimethyl-3-nitrobenzaldehyde, modeling would similarly elucidate the structural and energetic details of transition states for its characteristic reactions.

A hypothetical reaction pathway study could compare the energy barriers for the reduction of the nitro group versus a nucleophilic attack at the aldehyde, providing insight into the chemoselectivity under different conditions.

Studies on Intermolecular Interactions and Non-Covalent Forces (e.g., Hirshfeld surface analysis)

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice. rsc.orgrsc.org The analysis maps properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal.

Hirshfeld Surface Analysis of 2,5-Dimethyl-3-nitrobenzaldehyde:

While a crystal structure for 2,5-Dimethyl-3-nitrobenzaldehyde is not publicly available, we can predict its intermolecular interaction profile based on analyses of structurally related compounds, such as other substituted benzaldehydes and nitroaromatics. rsc.orgnih.gov The key interactions governing the crystal packing would involve the nitro, aldehyde, and methyl groups.

The Hirshfeld surface is often visualized by mapping the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions show longer contacts. nih.gov

Key Predicted Interactions:

O···H Contacts: The oxygen atoms of the nitro and aldehyde groups are strong hydrogen bond acceptors. They would form numerous C–H···O interactions with hydrogen atoms from the methyl groups and the aromatic ring of neighboring molecules. These interactions are typically visible as distinct red spots on the dnorm surface and are crucial for stabilizing the crystal packing. nih.gov

H···H Contacts: Due to the presence of two methyl groups and aromatic hydrogens, hydrogen-hydrogen contacts would constitute a significant portion of the total Hirshfeld surface area. Studies on other methyl-substituted aromatics show H···H interactions can account for over 40% of the surface. rsc.orgnih.gov

C···H/H···C Contacts: These interactions, often associated with C–H···π stacking, would also play a role in the crystal packing, where the hydrogen atoms of one molecule interact with the π-system of an adjacent benzene ring. nih.gov

Other Contacts: Interactions involving the nitro group, such as O···O and N···H contacts, are also expected. nih.govresearchgate.net π-π stacking interactions between aromatic rings might be present but could be sterically hindered by the substituents.

2D Fingerprint Plots:

Based on data from analogous compounds, a predicted breakdown of intermolecular contacts for 2,5-Dimethyl-3-nitrobenzaldehyde is presented in the table below.

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~40 - 50% | Represents contacts between hydrogen atoms on methyl groups and the aromatic ring. Typically the largest contributor. |

| O···H / H···O | ~20 - 30% | Crucial C–H···O hydrogen bonds involving the nitro and aldehyde oxygen atoms as acceptors. |

| C···H / H···C | ~15 - 25% | Includes C–H···π interactions, contributing to the overall packing stability. |

| C···C | ~3 - 7% | Indicative of potential π-π stacking interactions between aromatic rings. |

| N···H / H···N | ~1 - 3% | Minor contacts involving the nitrogen atom of the nitro group. |

This predictive analysis underscores how computational tools can provide deep insights into the molecular behavior of 2,5-Dimethyl-3-nitrobenzaldehyde, guiding future experimental work by identifying likely reaction pathways and the forces that determine its solid-state structure.

Applications As a Synthetic Building Block and Precursor

Role in the Synthesis of Functionalized Organic Molecules

The reactivity of 2,5-dimethyl-3-nitrobenzaldehyde is dominated by its aldehyde and nitro functionalities, allowing it to participate in a variety of chemical transformations to build more elaborate molecular frameworks.

The presence of both a carbonyl group and a reducible nitro group in a specific ortho/meta relationship makes 2,5-dimethyl-3-nitrobenzaldehyde an excellent precursor for the synthesis of heterocyclic compounds, particularly quinolines. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for quinoline (B57606) synthesis.

In a typical synthetic sequence, the nitro group of 2,5-dimethyl-3-nitrobenzaldehyde can be reduced to an amine. This in-situ formation of an ortho-amino benzaldehyde (B42025) derivative can then react with a suitable ketone in a domino reaction. For instance, a domino nitro reduction-Friedländer heterocyclization can be achieved using iron powder in acetic acid. nih.gov The iron reduces the nitro group to an amine, which then undergoes a Knoevenagel condensation with the active methylene (B1212753) compound, followed by cyclization and aromatization to yield the substituted quinoline. nih.gov

This strategy has been successfully applied to various nitrobenzaldehydes to produce a library of substituted quinolines. nih.gov The methyl groups on the 2,5-dimethyl-3-nitrobenzaldehyde backbone would be retained in the final quinoline structure, leading to the formation of highly substituted, and thus advanced, aromatic systems. For example, the reaction of the corresponding amine with 2,4-pentanedione would yield a dimethyl-substituted quinoline derivative. nih.gov

Table 1: Examples of Heterocycle Synthesis using Nitrobenzaldehyde Precursors

| Nitroaldehyde Precursor | Reagent | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde (B1664092) | 2,4-Pentanedione, Fe/AcOH | Domino Reduction-Friedländer Annulation | Substituted Quinoline | nih.gov |

| 5-Fluoro-2-nitrobenzaldehyde | Ethyl trifluoroacetoacetate, Fe/AcOH | Domino Reduction-Friedländer Annulation | Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate | nih.gov |

| 2-Methyl-3-nitrobenzaldehyde | Active methylene compounds | Friedländer Synthesis (after reduction) | Substituted Quinolines |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.com Aldehydes are frequent participants in a variety of named MCRs, including the Biginelli, Hantzsch, and Ugi reactions. tcichemicals.comnih.gov

2,5-Dimethyl-3-nitrobenzaldehyde is a suitable candidate for such reactions. For example, in the Biginelli reaction, an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) react under acidic conditions to produce dihydropyrimidinones. tcichemicals.com These structures are of significant interest in medicinal chemistry due to their therapeutic potential. tcichemicals.com Similarly, the Hantzsch dihydropyridine (B1217469) synthesis combines an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to create 1,4-dihydropyridine (B1200194) derivatives, a scaffold found in drugs like nifedipine. tcichemicals.com

The electron-withdrawing nitro group in 2,5-dimethyl-3-nitrobenzaldehyde can influence the reactivity of the aldehyde and the properties of the resulting MCR products. These products can serve as scaffolds for further chemical diversification, making this aldehyde a valuable building block for generating libraries of structurally diverse molecules. rsc.org

Integration into Complex Molecular Architectures

Beyond the synthesis of relatively small heterocyclic molecules, 2,5-dimethyl-3-nitrobenzaldehyde can be incorporated into much larger and more complex molecular systems, such as macrocycles and functional polymers.

Macrocycles, large cyclic molecules, are of great interest in medicinal chemistry and materials science. nih.govnih.gov The synthesis of these structures often relies on a key ring-closing step of a linear precursor. nih.gov Aromatic components containing nitro groups are sometimes used in these linear precursors to influence conformation or to provide a handle for further functionalization.

While direct use of 2,5-dimethyl-3-nitrobenzaldehyde in macrocyclization is not prominently documented, its derivatives, particularly the corresponding benzoic acid (2,5-dimethyl-3-nitrobenzoic acid), could serve as a rigid building block. nih.gov For instance, strategies for diversity-oriented synthesis of macrocycles have employed nitro-substituted aromatic acids as part of the linear chain before ring-closing metathesis (RCM) or azide-alkyne cycloaddition reactions. core.ac.ukcam.ac.uk The aldehyde functionality could be used to link the aromatic core to other parts of the precursor chain, which is then subjected to a macrocyclization reaction.

The functional groups of 2,5-dimethyl-3-nitrobenzaldehyde make it and its derivatives suitable for incorporation into polymers, imparting specific properties to the final material. Aldehydes and their derivatives can be used to synthesize monomers for various polymerization reactions. nih.gov

For example, the aldehyde group can be converted into other functionalities, such as an alcohol or a carboxylic acid, which can then be esterified with a polymerizable group like an acrylate (B77674) or methacrylate. The nitroaromatic moiety would then be a pendant group on the polymer chain. A related compound, 3,5-dimethyl-4-nitrobenzaldehyde, has been noted for its potential use in synthesizing polymeric materials where it could act as a cross-linking agent or a modifier for functional groups.

Furthermore, polymers containing nitroaromatic units can exhibit interesting optical or electronic properties. The incorporation of such monomers can be used to create photoactive or fluorescing polymers. technochemical.comed.ac.uk